molecular formula C15H13Cl2NO4S B2924180 N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 884987-04-6

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2924180
CAS No.: 884987-04-6
M. Wt: 374.23
InChI Key: RYGDBHFLBZXBNX-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a high-purity chemical compound supplied for laboratory research use. This product is characterized by its molecular formula, C 15 H 13 Cl 2 NO 4 S, and a molecular weight of 374.23 g/mol . Its structure is defined by the CAS registry number 884987-04-6 and the MDL number MFCD07437538 . The presence of both dichlorophenyl and toluenesulfonyl (tosyl) moieties in its structure suggests potential as a versatile synthetic intermediate or a building block in medicinal chemistry. Researchers value this compound for developing novel bioactive molecules, particularly due to the 3,4-dichlorophenyl group, which is a common pharmacophore in agrochemical and pharmaceutical agents. The sulfonamide linkage is a key functional group in many compounds with diverse biological activities. This product is offered with a guaranteed purity of 95% . Intended Use & Handling: This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(21,22)18(9-15(19)20)11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGDBHFLBZXBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-methylbenzenesulfonyl chloride.

    Reaction: The 3,4-dichloroaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfonyl group can form strong interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Positional Isomer: N-(2,3-Dichlorophenyl)-N-(methylsulfonyl)glycine

CAS No.: 432003-31-1 Molecular Formula: C₉H₉Cl₂NO₄S Molecular Weight: 298.14 g/mol Key Differences:

  • The chlorine substituents are positioned at the 2,3-positions on the phenyl ring instead of 3,4.
  • Physical Properties:
    • Density: 1.6±0.1 g/cm³ (vs. unspecified for the 3,4-isomer)
    • Boiling Point: 486.0±55.0 °C (vs. unspecified for the 3,4-isomer) .

For example, the 3,4-dichloro configuration may enhance π-π stacking interactions in biological systems compared to the 2,3-isomer.

Complex Sulfonyl Derivative: N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine

CAS No.: 167400-96-6 Molecular Formula: C₂₃H₁₈Cl₂NO₇S Molecular Weight: 547.36 g/mol Key Features:

  • Additional chlorobenzoyl and dimethoxyphenylsulfonyl groups increase structural complexity.
  • Physical Properties:
    • Boiling Point: 736.9±70.0 °C (significantly higher due to increased molecular weight and polarity)
    • Density: 1.463±0.06 g/cm³
    • pKa: 2.91±0.10 (suggesting stronger acidity than simpler analogs) .

Applications:
This compound serves as an intermediate in synthesizing Relcovaptan , a vasopressin-1a receptor antagonist used to treat brain edema . The dimethoxy and chlorobenzoyl groups likely enhance binding specificity to neurological targets compared to the simpler dichlorophenyl derivatives.

Perfluorinated Glycine Derivatives

Examples from :

  • Glycine, N-[(heptadecafluorooctyl)sulfonyl]-N-methyl-, potassium salt (CAS 70281-93-5)
  • Glycine, N-ethyl-N-((heptadecafluorooctyl)sulfonyl)- (CAS 2991-50-6)

Key Features:

  • Perfluorinated alkyl chains (e.g., heptadecafluorooctyl) replace aromatic or methyl groups.
  • Implications: Enhanced lipophilicity and environmental persistence due to C-F bonds. Potential use in surfactants or industrial coatings, contrasting with the pharmacological focus of non-fluorinated analogs .

Pharmacologically Active Sulfonamides

Examples from and :

  • SR141716A (cannabinoid inverse agonist) and SR48968 (neurokinin receptor antagonist) Key Differences:
  • These compounds feature piperidine or bicyclic cores instead of glycine backbones.
  • Biological Relevance:
    • The dichlorophenyl group in SR48968 (similar to the target compound) contributes to receptor affinity, highlighting the role of halogenated aromatics in drug design .

Data Table: Comparative Analysis

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine (431979-36-1) C₉H₉Cl₂NO₄S 298.13 N/A N/A Research chemical (inferred)
N-(2,3-Dichlorophenyl)-N-(methylsulfonyl)glycine (432003-31-1) C₉H₉Cl₂NO₄S 298.14 486.0±55.0 1.6±0.1 Unspecified
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine (167400-96-6) C₂₃H₁₈Cl₂NO₇S 547.36 736.9±70.0 1.463±0.06 Pharmaceutical intermediate
Glycine, N-[(heptadecafluorooctyl)sulfonyl]-N-methyl-, potassium salt (70281-93-5) C₁₁H₅F₁₇KNO₄S 591.28 N/A N/A Industrial surfactants

Biological Activity

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a chemical compound notable for its potential biological activities and therapeutic applications. This compound features a dichlorophenyl group and a sulfonamide moiety, contributing to its unique properties. Its molecular formula is C15H16Cl2N2O4S, indicating the presence of two chlorine atoms, a sulfonyl group, and an amino acid component (glycine) .

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the modulation of inflammatory pathways .
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, which may play a role in its biological activity . This characteristic is significant as many sulfonamides are recognized for their antibacterial properties.
  • Therapeutic Potential : Research indicates that compounds with similar structures have shown promise in treating conditions like hypertension and diabetes by influencing enzyme activity and biochemical pathways .

The mechanism of action for this compound is likely multifaceted:

  • Interaction with Biological Targets : The compound may interact with various molecular targets such as receptors or proteins. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound's activity .
  • Influence on Biochemical Pathways : By modulating specific pathways, this compound could potentially alter physiological responses related to inflammation and metabolic processes .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural features and potential biological activities:

Compound NameStructural FeaturesPotential Biological Activity
This compoundDichlorophenyl and sulfonamide groupsAnti-inflammatory, enzyme inhibition
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineSimilar groups with different chlorine substitutionVaries; potential anti-inflammatory
N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineContains a single chlorine atomPotentially different biological profile

This comparison highlights how variations in substitution patterns can influence the biological activity of sulfonamide derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

  • Anti-inflammatory Studies : Research has demonstrated that compounds similar to this compound can inhibit inflammatory mediators in vitro. These findings suggest that this compound may also possess similar properties .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that sulfonamide compounds can effectively inhibit certain enzymes involved in metabolic pathways. This property could be leveraged for therapeutic purposes .
  • Molecular Docking Studies : Computational studies indicate that this compound may bind effectively to specific receptors or enzymes involved in inflammation and metabolism, supporting its potential therapeutic applications .

Q & A

Q. What metabolomics approaches identify in vivo degradation pathways?

  • Methodology :
  • LC-HRMS : Profile metabolites in rodent plasma/liver homogenates. Look for phase I metabolites (e.g., hydroxylation at the methyl group on the tolyl ring) and phase II conjugates (glucuronidation of glycine) .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential dust/aerosol formation .
  • Waste disposal : Neutralize with 10% NaOH before incineration for halogenated waste .

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